molecular formula C19H26O3 B164220 11-Ketotestosterone CAS No. 564-35-2

11-Ketotestosterone

Cat. No. B164220
CAS RN: 564-35-2
M. Wt: 302.4 g/mol
InChI Key: WTPMRQZHJLJSBO-XQALERBDSA-N
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Description

11-Ketotestosterone (11-KT) is an oxidized form of testosterone that contains a keto group at the C11 position. It is related to adrenosterone, an androgen found in trace quantities in humans. In fish, 11-ketotestosterone functions as the endogenous androgenic sex hormone .


Synthesis Analysis

11-Ketotestosterone is primarily produced in the adrenal glands. The key enzymes involved in the synthesis of 11-KT are HSD11B2 and AKR1C3 . It is a downstream metabolite of 11β-hydroxyandrostenedione (11OHA4), which is mostly produced in peripheral tissues .


Molecular Structure Analysis

The chemical formula of 11-Ketotestosterone is C19H28O3 .


Chemical Reactions Analysis

11-Ketotestosterone is a bioactive androgen, with potencies equivalent to those of testosterone and dihydrotestosterone . It is a downstream metabolite of 11β-hydroxyandrostenedione (11OHA4), which is mostly produced in peripheral tissues .


Physical And Chemical Properties Analysis

The exact mass of 11-Ketotestosterone is 304.20 and its molecular weight is 304.430 .

Scientific Research Applications

Androgen Receptor Activation

11-Ketotestosterone (11-KT) activates a specific nuclear androgen receptor in teleosts, inducing male secondary sex characteristics. This was demonstrated in the three-spined stickleback, where 11-KT preferentially activated stickleback androgen receptors compared to human receptors, indicating species-specific receptor activation (Olsson et al., 2005).

Role in Human Gonads

11-KT is identified as a major androgen produced in human gonads. It activates human androgen receptor-mediated transactivation, but does not activate estrogen receptors, distinguishing it from other androgens like testosterone (Imamichi et al., 2016).

Influence in Endocrine Disorders

11-KT plays a significant role in 21-hydroxylase deficiency, a condition affecting adrenal development and function. It is recognized as a dominant active androgen in patients with this disorder (Turcu et al., 2018).

Androgen Profiles in Fish

Different male morphs of teleost fish, like Porichthys notatus, exhibit varying levels of 11-KT, which correlates with their reproductive tactics and behavior. Elevated 11-KT levels are consistently found in "courting male" morphotypes across various species (Brantley et al., 1993).

Role in Oogenesis in Eels

In female Japanese eel and New Zealand longfinned eel, 11-KT is predominantly of ovarian origin and plays a crucial role in pre-vitellogenic oocyte growth, suggesting its importance in female reproductive processes (Matsubara et al., 2003).

Impact on Spermatogenesis

In species like sockeye salmon and African catfish, 11-KT influences skin thickness, coloration, flesh pigmentation, and spermatogenesis, with its effects being less pronounced in females (Idler et al., 1961; Cavaco et al., 2001)(Cavaco et al., 2001).

Behavioral and Physiological Changes in Fish

In the three-spined stickleback, plasma concentrations of 11-KT are related to breeding status, influencing reproductive physiology and behavior. Also, its non-invasive measurement enables research without harming the fish (Sebire et al., 2007).

Safety And Hazards

11-Ketotestosterone may cause skin irritation, eye irritation, and may be irritating to mucous membranes and the upper respiratory tract. It may be harmful if inhaled or swallowed .

Future Directions

11-Ketotestosterone has emerged as a major component of several disorders of androgen excess, such as congenital adrenal hyperplasia, premature adrenarche and polycystic ovary syndrome, as well as in androgen-dependent tumours, such as castration-resistant prostate cancer . The potent AR agonist 11KT is the predominant circulating active androgen in patients with CRPC and, therefore, one of the potential drivers of AR activation in CRPC .

properties

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,16-17,22H,3-8,10H2,1-2H3/t13-,14-,16-,17+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPMRQZHJLJSBO-XQALERBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8036499, DTXSID20859491
Record name 11-Ketotestosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8036499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-17beta-Hydroxyandrost-4-ene-3,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Ketotestosterone

CAS RN

564-35-2, 87583-72-0
Record name 11-Ketotestosterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=564-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Ketotestosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Ketotestosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8036499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-17beta-Hydroxyandrost-4-ene-3,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-KETOTESTOSTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF38W1A85U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10,200
Citations
M Sebire, I Katsiadaki, AP Scott - General and comparative endocrinology, 2007 - Elsevier
The androgen 11-ketotestosterone (11-KT) plays an important role in reproductive physiology and behaviour in male teleosts. In the three-spined stickleback, Gasterosteus aculeatus, …
Number of citations: 105 www.sciencedirect.com
PM Kindler, DP Philipp, MR Gross, JM Bahr - General and Comparative …, 1989 - Elsevier
… The purpose of our study was to investigate the association of two androgens, 11-ketotestosterone (11KT) and testosterone (T), with reproduction in these two types of males. …
Number of citations: 130 www.sciencedirect.com
Y Imamichi, K Yuhki, M Orisaka, T Kitano… - The Journal of …, 2016 - academic.oup.com
Context: 11-ketotestosterone (11-KT) is a novel class of active androgen. However, the detail of its synthesis remains unknown for humans. Objective: The objective of this study was to …
Number of citations: 80 academic.oup.com
B Cuisset, P Pradelles, DE Kime, ER Kühn… - … and Physiology Part C …, 1994 - Elsevier
A competitive enzyme immunoassay using 11-ketotestosterone (11-KT) covalently coupled to acetylcholinesterase (AChE) from electric eel is developed. Ninety-six well microtiter …
Number of citations: 191 www.sciencedirect.com
PE Olsson, AH Berg, J von Hofsten… - Reproductive …, 2005 - rbej.biomedcentral.com
… 11-ketotestosterone exhibits such high potency remains unclear. Recently we cloned the cDNA of an 11-ketotestosterone … product regulated by 11-ketotestosterone, the stickleback …
Number of citations: 117 rbej.biomedcentral.com
DR Idler, R Reinboth, JM Walsh, B Truscott - General and Comparative …, 1976 - Elsevier
… -hydroxytestosterone and 11-ketotestosterone. … 11-ketotestosterone could not be detected in these animals. In the gonochoristic winter flounder and Atlantic salmon, 11-ketotestosterone …
Number of citations: 42 www.sciencedirect.com
E Pretorius, DJ Africander, M Vlok, MS Perkins… - PloS one, 2016 - journals.plos.org
… Recent studies have shown that the adrenal steroid 11β-hydroxyandrostenedione (11OHA4) serves as the precursor to the androgens 11-ketotestosterone (11KT) and 11-…
Number of citations: 135 journals.plos.org
M Tsachaki, A Meyer, B Weger, DV Kratschmar… - J …, 2017 - scholar.archive.org
… to reduce 11-ketosteroids, converted cortisone and 11-ketotestosterone (11KT) to their 11β-… 11β-HSD2 also has a key role in fish by producing the major androgen 11-ketotestosterone (…
Number of citations: 27 scholar.archive.org
DR Idler, II Bitners, PJ Schmidt - Canadian Journal of …, 1961 - cdnsciencepub.com
… The effect of 11-ketotestosterone is not so pronounced in the female but it influences both skin thickness and coloration. Estradiol increased the mass of the female gonads. …
Number of citations: 168 cdnsciencepub.com
SL Goodbred, SL Goodbred - 1997 - Citeseer
… it was closely correlated with 11-ketotestosterone (R2=0.90 … both 17p-estradiol and 11-ketotestosterone and corrected for … of radioinert 17p-estradiol or 11-ketotestosterone (1, 5, 10, 25…
Number of citations: 178 citeseerx.ist.psu.edu

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